1-(5-Chloro-2-methylphenyl)-3-(pyridin-2-ylmethyl)urea
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Overview
Description
N-(5-Chloro-2-methylphenyl)-N’-(2-pyridylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both a chlorinated aromatic ring and a pyridyl group in its structure suggests potential biological activity and utility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-N’-(2-pyridylmethyl)urea typically involves the reaction of 5-chloro-2-methylaniline with 2-pyridylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(5-chloro-2-methylphenyl)-N’-(2-pyridylmethyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methylphenyl)-N’-(2-pyridylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
N-(5-Chloro-2-methylphenyl)-N’-(2-pyridylmethyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-N’-(2-pyridylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N’-(2-pyridylmethyl)urea
- N-(3-Chloro-2-methylphenyl)-N’-(2-pyridylmethyl)urea
- N-(5-Bromo-2-methylphenyl)-N’-(2-pyridylmethyl)urea
Uniqueness
N-(5-Chloro-2-methylphenyl)-N’-(2-pyridylmethyl)urea is unique due to the specific positioning of the chlorine and methyl groups on the aromatic ring, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C14H14ClN3O |
---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-(pyridin-2-ylmethyl)urea |
InChI |
InChI=1S/C14H14ClN3O/c1-10-5-6-11(15)8-13(10)18-14(19)17-9-12-4-2-3-7-16-12/h2-8H,9H2,1H3,(H2,17,18,19) |
InChI Key |
WANHXXHBAYGHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC=CC=N2 |
solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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